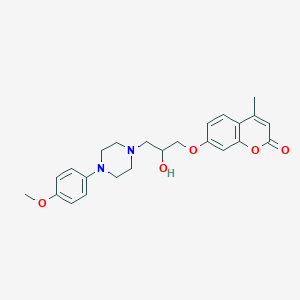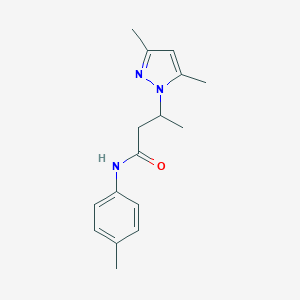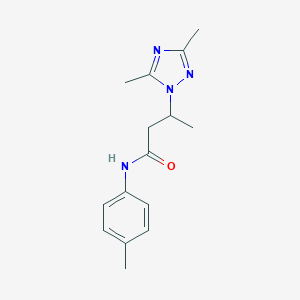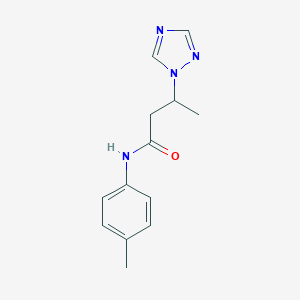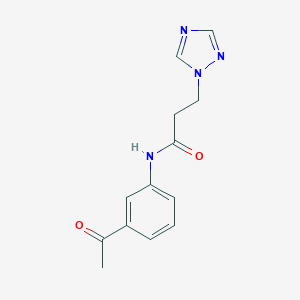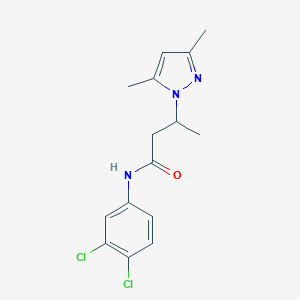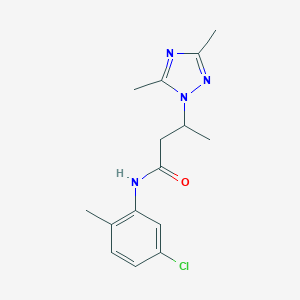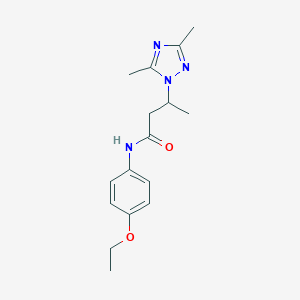
4-metoxi-2,5-dimetil-N-propilbencensulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-2,5-dimethyl-N-propylbenzenesulfonamide is a chemical compound with the molecular formula C12H19NO3S . It is listed in several chemical databases, including PubChem, ChemSpider, and ChemicalBook .
Molecular Structure Analysis
The molecular structure of 4-methoxy-2,5-dimethyl-N-propylbenzenesulfonamide consists of 12 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom . The average mass of the molecule is 257.349 Da, and the monoisotopic mass is 257.108551 Da .Mecanismo De Acción
The mechanism of action of 4-methoxy-2,5-dimethyl-N-propylbenzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and inflammation. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), both of which are involved in the production of inflammatory molecules.
Biochemical and Physiological Effects
In addition to its anti-cancer and anti-inflammatory properties, 4-methoxy-2,5-dimethyl-N-propylbenzenesulfonamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the production of cholesterol and triglycerides, which may make it useful in the treatment of hyperlipidemia. It has also been shown to have antioxidant properties and may be useful in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-methoxy-2,5-dimethyl-N-propylbenzenesulfonamide in lab experiments is that it is relatively easy to synthesize and is available in large quantities. It is also a relatively stable compound and can be stored for long periods of time. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on 4-methoxy-2,5-dimethyl-N-propylbenzenesulfonamide. One area of research that may be promising is in the development of new cancer treatments. Studies have shown that this compound has anti-cancer properties, and further research may lead to the development of new therapies. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of other diseases such as hyperlipidemia and oxidative stress-related diseases. Finally, more research is needed to determine the safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis method for 4-methoxy-2,5-dimethyl-N-propylbenzenesulfonamide involves the reaction of 4-methoxy-2,5-dimethylbenzenesulfonyl chloride with propylamine in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution to yield the desired product. This synthesis method has been well-established in the literature and has been used to produce the compound in large quantities.
Aplicaciones Científicas De Investigación
He realizado una búsqueda de las aplicaciones de investigación científica de “4-metoxi-2,5-dimetil-N-propilbencensulfonamida”, pero desafortunadamente, hay información limitada disponible en línea con respecto a aplicaciones específicas para este compuesto. Los resultados de la búsqueda proporcionan principalmente propiedades químicas generales y datos de seguridad .
Propiedades
IUPAC Name |
4-methoxy-2,5-dimethyl-N-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S/c1-5-6-13-17(14,15)12-8-9(2)11(16-4)7-10(12)3/h7-8,13H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPGZBGYTZEOGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC(=C(C=C1C)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dichlorophenyl)-2-[4-(1-piperidinylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B500354.png)
![N-(3,4-Dichloro-phenyl)-2-[4-(morpholine-4-sulfonyl)-piperazin-1-yl]-acetamide](/img/structure/B500355.png)
![7-(3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B500358.png)
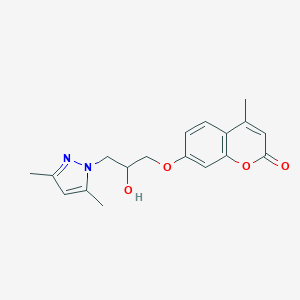
![7-(3-(4-(2-fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B500363.png)
